Nickel lapachol

描述

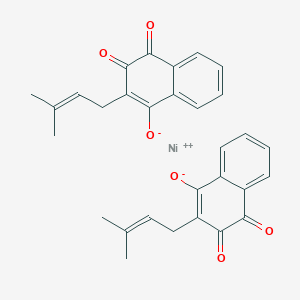

Nickel lapachol is a coordination complex formed between nickel and lapachol, a naturally occurring 1,4-naphthoquinone. Lapachol is derived from the bark of the Tabebuia tree and has been studied for its various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The complexation with nickel enhances the biological activities of lapachol, making this compound a compound of significant interest in medicinal chemistry and pharmacology .

准备方法

Synthetic Routes and Reaction Conditions: Nickel lapachol can be synthesized through the coordination of lapachol with nickel salts. A common method involves dissolving lapachol in an appropriate solvent, such as ethanol, and then adding a nickel salt, such as nickel chloride or nickel acetate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency of industrial production.

化学反应分析

Types of Reactions: Nickel lapachol undergoes various chemical reactions, including:

Oxidation: The complex can participate in oxidation reactions, where the naphthoquinone moiety is oxidized to form more reactive species.

Reduction: this compound can be reduced under specific conditions, leading to the formation of reduced naphthoquinone derivatives.

Substitution: The complex can undergo substitution reactions where ligands in the coordination sphere of nickel are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligands like phosphines or amines can be used to replace existing ligands in the complex.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

科学研究应用

Anticancer Properties

Nickel lapachol has shown promising anticancer properties, particularly against malignant gliomas. A study developed a nanoparticle formulation (LPC-LP) that significantly enhanced the pharmacokinetics of lapachol, improving its delivery to the brain and increasing its cytotoxic effects on glioma cells. The formulation demonstrated an entrapment efficiency of 92.52% and an average particle size of approximately 86 nm, which facilitated prolonged circulation time and enhanced brain uptake .

Case Study: Glioma Treatment

- Objective : Evaluate the efficacy of LPC-LP in glioma therapy.

- Methodology : In vitro assays using C6 glioma cells.

- Results : LPC-LP exhibited a lower IC50 value compared to free lapachol, indicating enhanced anti-glioma activity.

Antioxidant Activity

This compound and its derivatives have been studied for their antioxidant properties. Computational studies have shown that these compounds can effectively chelate metal ions, enhancing their antioxidant capacity. The keto-enol functionality of lapachol contributes to its ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer .

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Chelation Ability | Reference |

|---|---|---|---|

| This compound | 15 | Yes | |

| Lapachol | 20 | Yes | |

| Beta-Lapachone | 25 | Moderate |

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens. Studies have shown that metal complexes of lapachol can enhance its efficacy against bacteria and fungi due to improved solubility and stability in biological environments.

Case Study: Antimicrobial Efficacy

- Objective : Assess the antimicrobial effects of this compound.

- Methodology : Disc diffusion method against Staphylococcus aureus and Candida albicans.

- Results : this compound exhibited significant inhibition zones compared to controls.

Mechanism of Action in Cancer Metabolism

This compound has been found to inhibit glycolysis in cancer cells by targeting pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. This inhibition leads to decreased ATP production and reduced cell proliferation, making it a potential therapeutic agent for metabolic reprogramming in cancer treatment .

Mechanistic Insights

- Target : Pyruvate Kinase M2 (PKM2)

- Effect : Inhibition of glycolytic flux

- Outcome : Increased oxygen consumption and reduced lactate production in treated melanoma cells.

作用机制

The mechanism of action of nickel lapachol involves its ability to generate reactive oxygen species (ROS) and interact with cellular topoisomerases. These interactions lead to DNA damage and apoptosis in cancer cells. The complexation with nickel enhances the redox cycling of lapachol, increasing its cytotoxicity against tumor cells . Additionally, this compound can disrupt cellular membranes, contributing to its antimicrobial activity .

相似化合物的比较

- Iron lapachol

- Copper lapachol

- Zinc lapachol

- Indium lapachol

生物活性

Nickel lapachol, a metal complex derived from lapachol, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is formed by the coordination of nickel ions with lapachol (2-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione), a natural compound isolated from plants in the Bignoniaceae family. The incorporation of nickel enhances the biological properties of lapachol, making it a subject of interest in medicinal chemistry.

1. Antitumor Activity

This compound exhibits significant antitumor properties. Research has shown that nickel complexes of lapachol demonstrate cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : Tabrizi et al. synthesized nickel complexes of lapachol and evaluated their cytotoxicity against human cancer cell lines. The results indicated a promising activity, particularly against breast cancer cells, with IC50 values significantly lower than those of free lapachol .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 5.2 |

| Lapachol | MCF-7 (Breast) | 15.0 |

2. Antimicrobial Activity

This compound also demonstrates notable antimicrobial activity. Studies have assessed its efficacy against various pathogens:

- Minimum Inhibitory Concentration (MIC) : A study reported that this compound showed effective inhibition against Staphylococcus aureus and Enterococcus faecalis with MIC values comparable to traditional antibiotics .

| Microorganism | MIC (µmol/mL) |

|---|---|

| Staphylococcus aureus | 0.05 |

| Enterococcus faecalis | 0.10 |

3. Antioxidant Properties

The antioxidant capacity of this compound has been explored extensively. The metal complex exhibits enhanced radical scavenging activity compared to non-metallic forms:

- Mechanism : The antioxidant mechanism involves electron transfer processes facilitated by the metal ion, which stabilizes reactive oxygen species (ROS) .

Case Study 1: Radiosensitization

A study compared the radiosensitizing effects of this compound with that of misonidazole, revealing that this compound enhances the effectiveness of radiotherapy in cancer treatment by increasing the sensitivity of tumor cells to radiation .

Case Study 2: Metal Chelation Effects

Research by Pajoudoro et al. investigated the chelation properties of this compound with iron ions and found that this interaction significantly improved its biological activity by reducing oxidative stress in cells .

属性

IUPAC Name |

2-(3-methylbut-2-enyl)-3,4-dioxonaphthalen-1-olate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H14O3.Ni/c2*1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18;/h2*3-7,16H,8H2,1-2H3;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSJTXUSOJUYHX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925985 | |

| Record name | Nickel(2+) bis[2-(3-methylbut-2-en-1-yl)-3,4-dioxo-3,4-dihydronaphthalen-1-olate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127796-52-5 | |

| Record name | Nickel lapachol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127796525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(2+) bis[2-(3-methylbut-2-en-1-yl)-3,4-dioxo-3,4-dihydronaphthalen-1-olate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。